

An In-depth Technical Guide to 6-Hydroxybenzofuran: Physical and Chemical Characteristics

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Compound of Interest

Compound Name: 6-Hydroxybenzofuran

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Introduction

6-Hydroxybenzofuran is a heterocyclic organic compound that belongs to the benzofuran family. This scaffold is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to its presence in a variety of biologically active natural products and synthetic molecules.^[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **6-hydroxybenzofuran**, detailed experimental protocols for its synthesis, and an exploration of its known biological activities.

Physical and Chemical Properties

While experimental data for some physical properties of **6-hydroxybenzofuran** are not extensively reported in publicly available literature, data for closely related compounds and computational predictions provide valuable insights. The following tables summarize the known and predicted physicochemical properties.

Table 1: General and Physical Properties of **6-Hydroxybenzofuran** and a Related Compound

Property	6-Hydroxybenzofuran	6-Hydroxy-2,3-dihydrobenzo[b]furan-3-one
Molecular Formula	C ₈ H ₆ O ₂ [2]	C ₈ H ₆ O ₃ [3]
Molecular Weight	134.13 g/mol [2]	150.13 g/mol [3]
Appearance	Not specified	Faint yellow to brown powder[3]
Melting Point	Not available	242-246 °C (decomposes)[3][4]
Boiling Point	Not available	369.3 ± 42.0 °C (Predicted)[3][4]
Solubility in Water	Not specified	Slightly soluble[3][4]
pKa	Not available	7.63 ± 0.20 (Predicted)[3]

Table 2: Spectroscopic Data Summary for **6-Hydroxybenzofuran** (Predicted/Inferred)

Spectroscopy	Data
¹ H NMR	Aromatic protons and a hydroxyl proton signal are expected. The chemical shifts would be influenced by the benzofuran ring system and the hydroxyl group.
¹³ C NMR	Signals corresponding to the eight carbon atoms of the benzofuran ring system are expected in the aromatic region.
IR Spectroscopy	Characteristic peaks for O-H stretching (around 3200-3600 cm ⁻¹), C-O stretching, and aromatic C-H and C=C stretching are anticipated.
Mass Spectrometry	The molecular ion peak (M ⁺) is expected at m/z 134. Fragmentation patterns would involve the benzofuran ring.

Experimental Protocols

Several synthetic routes to **6-hydroxybenzofuran** and its derivatives have been reported. The following is a generalized protocol based on a common synthetic strategy involving the formation of a benzofuran ring system followed by demethylation.

Synthesis of 6-Hydroxybenzofuran

This protocol is a multi-step synthesis adapted from reported procedures.

Step 1: Synthesis of 6-Methoxybenzofuran

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-4-methoxybenzaldehyde in a suitable solvent such as acetone.
- **Addition of Reagents:** Add potassium carbonate (K_2CO_3) and chloroacetic acid to the solution.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
- **Work-up:** After cooling, filter the mixture and evaporate the solvent. The residue is then treated with acetic anhydride and sodium acetate and heated to form the 6-methoxybenzofuran.
- **Purification:** The crude product is purified by column chromatography on silica gel.

Step 2: Demethylation to 6-Hydroxybenzofuran

- **Reaction Setup:** Dissolve the 6-methoxybenzofuran obtained in the previous step in a dry, aprotic solvent such as N,N-dimethylformamide (DMF) under an inert atmosphere.
- **Reagent Addition:** Add a demethylating agent, such as sodium 1-dodecanethiolate.
- **Heating:** Heat the reaction mixture at an elevated temperature (e.g., 120-130 °C) for several hours.

- **Work-up and Purification:** After completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The final product, **6-hydroxybenzofuran**, is purified by column chromatography.

Biological Activity and Signaling Pathways

6-Hydroxybenzofuran and its derivatives have been investigated for a range of biological activities.

Antimicrobial and Anticancer Activity

Benzofuran derivatives are recognized for their potential as antimicrobial and anticancer agents.[1] Studies have shown that various substituted benzofurans exhibit inhibitory activity against a range of bacterial and fungal strains. Furthermore, certain benzofuran derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting their potential as scaffolds for the development of new therapeutic agents.

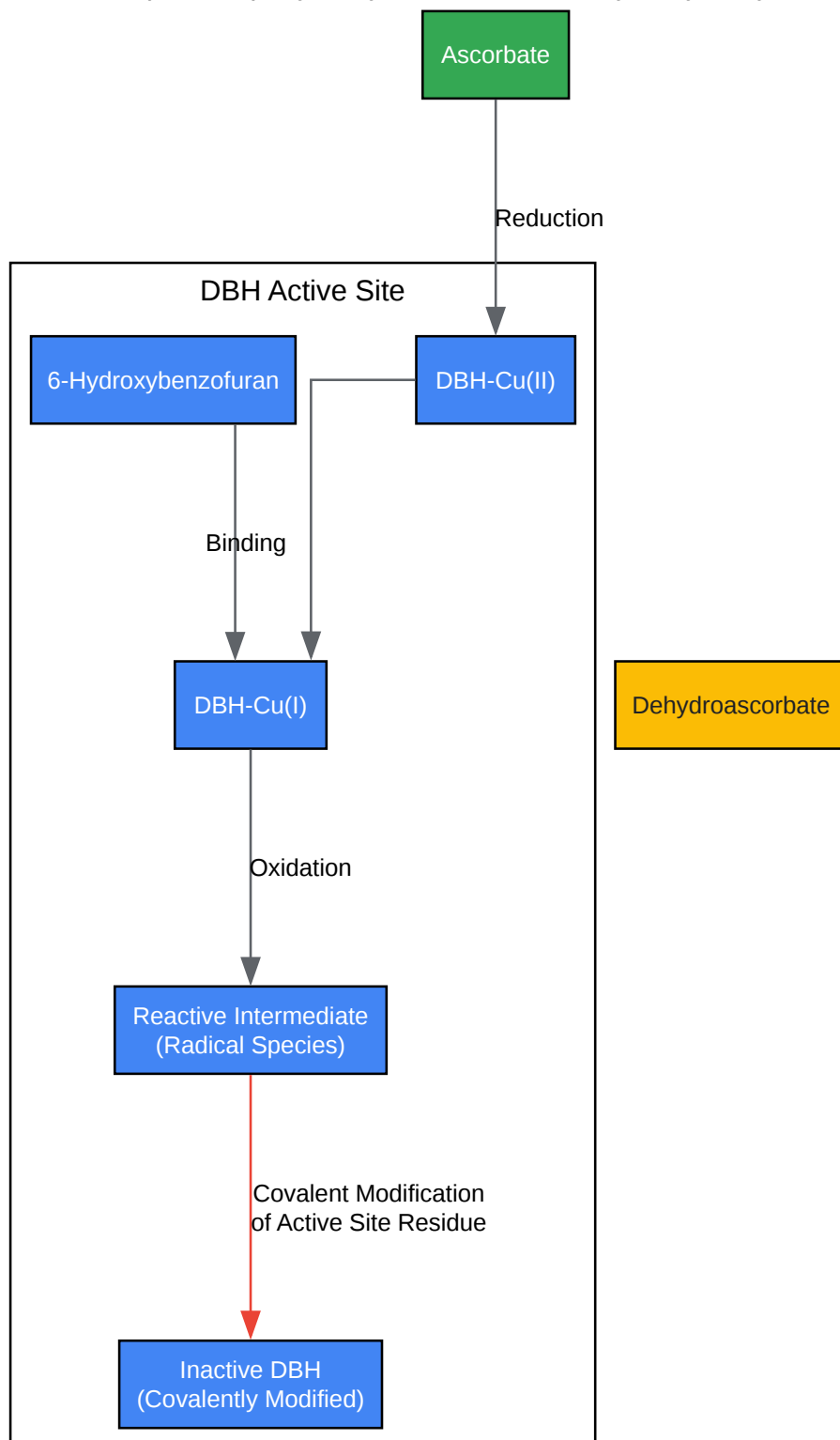
Inhibition of Dopamine β -Hydroxylase

A significant and well-documented biological activity of **6-hydroxybenzofuran** is its role as a mechanism-based inhibitor of dopamine β -hydroxylase (DBH).[5][6] DBH is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine, a critical step in the biosynthesis of catecholamine neurotransmitters.[7]

Mechanism of Inhibition:

6-Hydroxybenzofuran acts as a "suicide" substrate for DBH. The proposed mechanism involves the enzyme processing **6-hydroxybenzofuran** as it would its natural substrate, dopamine. This leads to the formation of a reactive intermediate that covalently binds to an active site residue of the enzyme, causing irreversible inactivation.[5][6] This inactivation is postulated to proceed through the formation of an enzyme-bound radical.[5][6]

Below is a diagram illustrating the proposed mechanism of dopamine β -hydroxylase inactivation by **6-hydroxybenzofuran**.

Mechanism of Dopamine β -Hydroxylase Inactivation by 6-Hydroxybenzofuran[Click to download full resolution via product page](#)Caption: Proposed pathway of dopamine β -hydroxylase inactivation.

Conclusion

6-Hydroxybenzofuran is a valuable heterocyclic compound with a range of interesting chemical and biological properties. While a complete experimental dataset for all its physical characteristics is not readily available, its known reactivity and biological activities, particularly as an inhibitor of dopamine β -hydroxylase, make it a compelling subject for further research in medicinal chemistry and drug discovery. The synthetic protocols outlined provide a foundation for its preparation and further derivatization to explore its therapeutic potential.

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References

- 1. spectrabase.com [spectrabase.com]
- 2. 6-Hydroxybenzofuran | C₈H₆O₂ | CID 128844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Active site labeling of dopamine beta-hydroxylase by two mechanism-based inhibitors: 6-hydroxybenzofuran and phenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]
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